molecular formula C14H20N2O B3055270 2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane CAS No. 637038-99-4

2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane

Cat. No.: B3055270
CAS No.: 637038-99-4
M. Wt: 232.32 g/mol
InChI Key: GHJUDWVDYRVDKE-UHFFFAOYSA-N
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Description

2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane is a spirocyclic compound featuring a benzyl substituent, an oxygen atom (oxa), and two nitrogen atoms (diaza) within its bicyclic framework. The spiro[4.5]decane core consists of a five-membered ring fused to a six-membered ring, sharing a single spiro carbon atom. This structural motif is of significant interest in medicinal chemistry due to its conformational rigidity, which can enhance binding selectivity and metabolic stability in drug candidates .

Properties

IUPAC Name

2-benzyl-6-oxa-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-4-13(5-3-1)10-16-8-6-14(12-16)11-15-7-9-17-14/h1-5,15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJUDWVDYRVDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CNCCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634905
Record name 2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637038-99-4
Record name 2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane typically involves the reaction of benzylamine with an appropriate spirocyclic precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The benzyl group can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane, highlighting differences in substituents, functional groups, and reported activities:

Compound Name Key Structural Features Reported Activities/Significance References
2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane Benzyl group at position 2; oxa at position 6; diaza at positions 2 and 7. Potential intermediate for bioactive molecules; rigidity may enhance drug-like properties.
2-Boc-6-oxa-2,9-diazaspiro[4.5]decane Boc (tert-butoxycarbonyl) protecting group at position 2. Synthetic precursor; Boc group facilitates amine protection during multi-step synthesis.
9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide Oxo group at position 8; carboxamide at position 2. Enhanced polarity due to carboxamide; potential antimicrobial or enzyme-targeting applications.
6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones Aryl and alkyl/aralkyl substituents; dione (two ketone groups) at positions 8 and 10. Anticonvulsant activity demonstrated in rodent models; EC₅₀ values in micromolar range.
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Benzothiazole and dimethylaminophenyl substituents; dione system. Fluorescent properties; potential use in optoelectronic materials or as bioactive probes.

Key Differences and Implications

Substituent Effects: The benzyl group in the target compound may enhance lipophilicity and π-π stacking interactions, favoring CNS-targeting applications. In contrast, the Boc group in 2-Boc-6-oxa-2,9-diazaspiro[4.5]decane improves synthetic versatility but reduces bioavailability unless deprotected .

Pharmacological Activity :

  • Compounds with dione systems (e.g., 6,9-diazaspiro[4.5]decane-8,10-diones) exhibit anticonvulsant activity, with EC₅₀ values as low as 12 µM in seizure models . The absence of diones in the target compound suggests divergent applications, possibly as a scaffold for further functionalization.

Synthetic Utility :

  • The Boc-protected analogue (2-Boc-6-oxa-2,9-diazaspiro[4.5]decane) is commercially available and serves as a key intermediate in peptide and small-molecule synthesis .
  • The benzothiazole-containing spiro compounds () highlight the adaptability of the spiro[4.5]decane core for incorporating heteroaromatic systems, expanding utility in materials science .

Anticonvulsant Activity of Spiro[4.5]decane Analogues

  • 6,9-Diazaspiro[4.5]decane-8,10-diones (e.g., compound 6a in ):
    • Demonstrated 60% protection against maximal electroshock (MES) in mice at 100 mg/kg.
    • Lower neurotoxicity compared to valproate, a standard anticonvulsant .

Physicochemical Properties

  • Lipophilicity (LogP) :
    • The benzyl group in the target compound increases LogP (~3.5 estimated), favoring blood-brain barrier penetration.
    • Carboxamide-containing analogues (e.g., ) show reduced LogP (~1.8), enhancing aqueous solubility .

Biological Activity

2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H20N2O
  • Molecular Weight : 232.327 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure that incorporates both nitrogen and oxygen atoms, which is critical for its biological interactions.
PropertyValue
Molecular FormulaC14H20N2O
Molecular Weight232.327 g/mol

Anticonvulsant Activity

Research indicates that derivatives of diazaspiro compounds exhibit promising anticonvulsant properties. For instance, in a study assessing various related compounds, 2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane demonstrated effective anticonvulsant activity, with significant potency observed in animal models. The compound's mechanism appears to involve modulation of GABA_A receptor-mediated neurotransmission, which is crucial for seizure control .

Antidepressant and Anoretic Activity

The compound has also been linked to antidepressant effects. In pharmacological tests, it exhibited the ability to prevent reserpine-induced ptosis in rats at doses around 50 mg/kg, suggesting its potential as an antidepressant agent similar to imipramine . Additionally, its anoretic activity was confirmed through studies on dogs, where it showed effectiveness at doses of approximately 15 mg/kg .

The biological activity of 2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter metabolism.
  • Receptor Modulation : It binds to GABA_A receptors, enhancing inhibitory neurotransmission which is vital for anticonvulsant effects.

Study on Anticonvulsant Properties

In a comparative study involving various diazaspiro compounds, 2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane was tested against established anticonvulsants like Phenobarbital and Ethosuximide. The results showed that it provided significant protection against induced seizures with an effective dose (ED50) lower than those of the reference drugs .

CompoundED50 (mmol/kg)Comparison with Reference Drugs
2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane0.004314 times more potent than Phenobarbital (0.06)
Phenobarbital0.06Reference
Ethosuximide0.92Reference

Antidepressant Activity Assessment

In another study focusing on antidepressant activity, the compound was shown to prevent behavioral symptoms associated with depression in animal models at doses comparable to traditional antidepressants like imipramine . This highlights its potential therapeutic application in treating mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane
Reactant of Route 2
2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane

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